Disodium sebacate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drug Delivery Systems

Disodium sebacate's ability to form stable emulsions makes it a potential candidate for drug delivery systems. Studies suggest it can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research published in the International Journal of Pharmaceutics demonstrates the use of disodium sebacate nanoparticles for sustained release of curcumin, a poorly water-soluble drug with potential therapeutic benefits [].

Gene Therapy

Disodium sebacate's biocompatible nature and ability to complex with nucleic acids like DNA have opened doors for gene therapy research. A study published in Molecular Therapy explored the use of disodium sebacate nanoparticles for gene delivery in mice. The results showed promising potential for safe and efficient gene transfer [].

Antibacterial Properties

Recent research suggests disodium sebacate might possess antibacterial properties. A study published in Materials Science and Engineering: C investigated the effect of disodium sebacate on bacterial growth. The findings showed that disodium sebacate exhibited antibacterial activity against certain strains of bacteria []. However, more research is needed to understand the mechanisms behind this effect and its potential applications.

Disodium sebacate is derived from sebacic acid, which is a dicarboxylic acid obtained from castor oil. The compound is recognized for its versatility and is commonly used in cosmetics, detergents, and as a corrosion inhibitor in lubricants. It has been approved for incidental food contact under specific regulations, indicating its safety for use in various applications . The molecular weight of disodium sebacate is approximately 246.211 g/mol, with a boiling point of 374.3 °C and a flash point of 198.3 °C .

- Hydrolysis: In aqueous solutions, disodium sebacate can dissociate into sodium ions and sebacic acid.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Neutralization: The compound can react with acids to regenerate sebacic acid.

These reactions are significant in understanding its behavior in different environments and applications.

Research on the biological activity of disodium sebacate indicates that it exhibits low toxicity levels. Acute toxicity studies show that it has an oral LD50 greater than 6 g/kg in rats, suggesting it is relatively safe for handling . Additionally, disodium sebacate does not demonstrate significant irritation or sensitization properties on skin or eyes . Its safety profile allows for its use in personal care products.

Disodium sebacate can be synthesized through several methods:

- Neutralization Reaction: This involves the neutralization of sebacic acid with sodium hydroxide or sodium carbonate in an aqueous medium.

- Direct Synthesis from Castor Oil: Sebacic acid can be extracted from castor oil and subsequently converted to disodium sebacate through reaction with sodium compounds.

- Solvent-Based Methods: Various solvent systems can be employed to dissolve the reactants and facilitate the formation of disodium sebacate.

These methods vary in complexity and yield depending on the conditions used.

Disodium sebacate's uniqueness lies in its specific applications as a lubricant additive and its safety profile for food contact compared to other similar compounds.

Studies have investigated the solubility and thermodynamic properties of disodium sebacate in various solvent mixtures. For instance, solubility increases with temperature when mixed with binary solvent systems like water and methanol . Understanding these interactions is crucial for optimizing its use in formulations where solubility plays a key role.

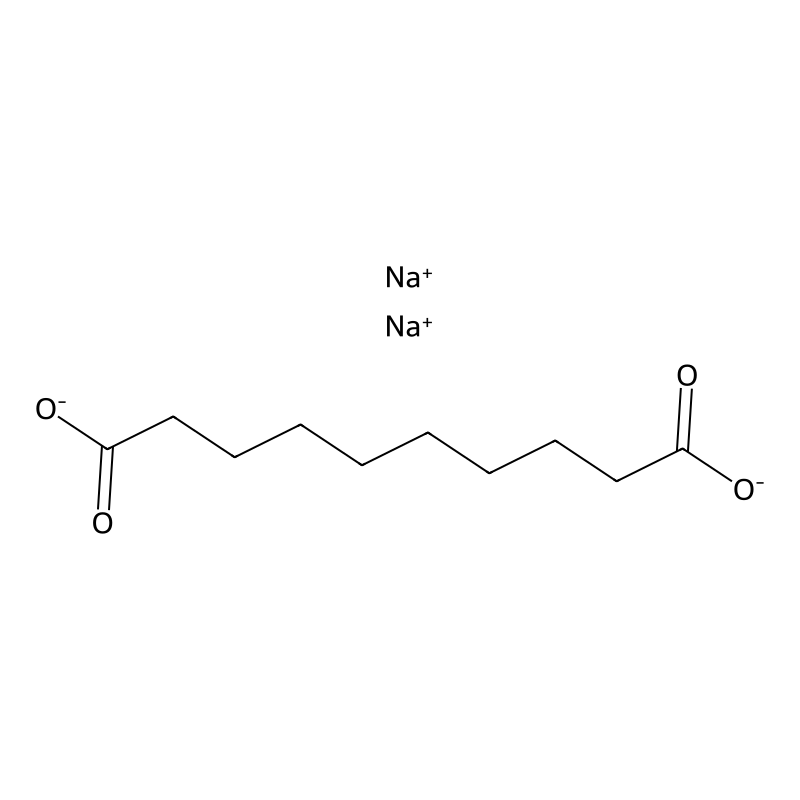

Disodium sebacate (CAS No. 17265-14-4) is the disodium salt of sebacic acid (decanedioic acid), with the molecular formula $$ \text{C}{10}\text{H}{16}\text{Na}2\text{O}4 $$ and a molecular weight of 246.21 g/mol. Its IUPAC name is disodium decanedioate, reflecting its structure as a dicarboxylate ion paired with two sodium cations (Figure 1). Key synonyms include:

The compound crystallizes as a white, odorless powder with high water solubility (198.8 g/L at 20°C). Its sodium ions enhance solubility, making it preferable to sebacic acid in aqueous formulations.

Historical Development and Discovery

Sebacic acid, the parent compound, derives its name from the Latin sebaceus (tallow candle), reflecting its historical use in candle production. Early 20th-century methods produced sebacic acid via alkaline cleavage of ricinoleic acid from castor oil, a process patented in 1939. Disodium sebacate emerged as a commercial derivative in the 1950s, particularly for lubricant and polymer applications.

Modern synthesis routes, such as microbial ω-oxidation using engineered Candida tropicalis (2019), have expanded production scalability while reducing environmental impact. These advancements align with green chemistry principles, replacing energy-intensive pyrolysis with enzymatic processes.

Industrial and Academic Significance

Disodium sebacate bridges industrial and academic domains:

- Industrial Uses:

- Academic Research:

Annual production exceeds 10,000 metric tons globally, driven by demand for bio-based materials.

Disodium sebacate represents the disodium salt form of sebacic acid (decanedioic acid), a naturally occurring dicarboxylic acid derived from castor oil through the cleavage of ricinoleic acid [1] [2]. The compound exhibits a molecular formula of C₁₀H₁₆Na₂O₄ with a molecular weight of 246.21 g/mol [1] [2] [3] [4] [5] [6]. The Chemical Abstracts Service (CAS) registry number for this compound is 17265-14-4, with the corresponding European Inventory of Existing Chemical Substances (EINECS) number being 241-300-3 [1] [2] [3] [4].

The structural representation of disodium sebacate can be expressed through several chemical identifiers. The Simplified Molecular Input Line Entry System (SMILES) notation is C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+], while the International Chemical Identifier Key (InChI Key) is NCXUIEDQTCQZRK-UHFFFAOYSA-L [5] [6]. The compound maintains a PubChem Compound Identifier (CID) of 134734 and an MDL number of MFCD00070501 [1] [2] [5].

At standard temperature (20°C), disodium sebacate exists as a solid crystalline material, appearing as white to almost white powder or crystalline form [1] [3] [7]. The compound demonstrates a melting point of 239°C [8], with excellent water solubility reaching 198.8 g/L at 20°C [9] [10]. The material exhibits a density of 1.48 g/cm³ at 20°C [9] [10] and maintains a pH range of 7.0-8.0 in aqueous solution [11] [12]. Commercial preparations typically achieve purity levels of 97.0% or higher using titration methods [1] [5] [7].

The crystallographic analysis of disodium sebacate has proven challenging, with several research attempts unable to successfully solve the crystal structure despite various crystallization approaches and data collection methods [13] [14] [15]. This difficulty in structural determination contrasts with related compounds such as calcium sebacate, where crystal structure analysis has been successfully completed [16] [13] [14].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆Na₂O₄ |

| Molecular Weight (g/mol) | 246.21 |

| CAS Registry Number | 17265-14-4 |

| EINECS Number | 241-300-3 |

| MDL Number | MFCD00070501 |

| PubChem CID | 134734 |

| InChI Key | NCXUIEDQTCQZRK-UHFFFAOYSA-L |

| SMILES | C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |

| Physical State (20°C) | Solid |

| Appearance | White to almost white powder to crystal |

| Color | White |

| Melting Point (°C) | 239 |

| Solubility in Water (g/L at 20°C) | 198.8 |

| pH Range | 7.0-8.0 |

| Density (g/cm³ at 20°C) | 1.48 |

| Purity (Commercial) | ≥97.0% (T) |

Spectroscopic Profiles (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of disodium sebacate has been extensively studied through multiple analytical techniques, providing comprehensive insights into its molecular structure and bonding characteristics.

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals distinctive absorption bands that characterize the carboxylate functionality and aliphatic chain structure of disodium sebacate. The most prominent feature appears at 1598 cm⁻¹, attributed to the asymmetric carboxylate (COO⁻) stretching vibrations [17]. The symmetric carboxylate stretching vibrations manifest as bands in the range of 1376-1361 cm⁻¹ [17]. These characteristic carboxylate frequencies distinguish the salt form from the parent sebacic acid, where the carbonyl stretching would typically appear around 1702 cm⁻¹ [17].

The aliphatic chain characteristics are evident through methylene (CH₂) stretching vibrations occurring at 2800-2810 cm⁻¹ [18]. This frequency range is characteristic of sodium carboxylate salts and differs from the free acid form, which typically exhibits CH₂ stretching at 3020-3030 cm⁻¹ [18]. The CH₂ deformation vibrations appear in the range of 1337-1320 cm⁻¹, while additional COO⁻ deformation vibrations are observed between 1280-1350 cm⁻¹ [17] [18]. Carbon-carbon stretching vibrations in the aliphatic chain are detected at 1062-1033 cm⁻¹ [17].

The infrared spectroscopic analysis indicates that disodium sebacate exhibits ionic interactions between sodium cations and carboxylate anions, contrasting with the bis-bidentate chelating and bridging configuration observed in calcium sebacate [13] [14] [15]. This difference in coordination mode reflects the distinct binding preferences of alkali metals compared to alkaline earth metals.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of disodium sebacate provides detailed information about the carbon and hydrogen environments within the molecule. The chemical shifts of sodium carboxylate compounds are solvent-dependent, with variations observed across different deuterated solvents [19]. In deuterated dimethyl sulfoxide (DMSO-d₆), typical chemical shifts for carboxylate carbons appear in the range of 170-180 ppm, while the aliphatic methylene carbons of the sebacate chain exhibit chemical shifts between 20-35 ppm depending on their position relative to the carboxylate groups.

Proton NMR analysis reveals characteristic patterns for the methylene protons of the decanedioic acid chain. The α-methylene protons adjacent to the carboxylate groups typically appear around 2.3-2.6 ppm, while the internal methylene protons of the aliphatic chain resonate between 1.2-1.7 ppm [19]. The multiplicity and integration patterns confirm the symmetrical structure of the sebacate anion with equivalent carboxylate termini.

Mass Spectrometry Characteristics

Mass spectrometric analysis of disodium sebacate typically employs electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques. The molecular ion peak appears at m/z 269, corresponding to the [M+Na]⁺ adduct ion [20] [21]. Fragmentation patterns commonly involve the loss of carboxylate groups and cleavage of the aliphatic chain at various positions.

The fragmentation pathways frequently include β-hydrogen-transfer rearrangements leading to selective scission of –O–CH₂– bonds, as observed in related polyester amide compounds containing sebacate units [20] [21]. Additional fragmentation occurs through –CH₂–CH₂– (β-γ) bond cleavage in the sebacate moiety, particularly when promoted by the presence of α,β-unsaturated ester or amide end groups [20].

| Spectroscopic Method | Assignment/Description | Frequency/Chemical Shift |

|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric COO⁻ stretching vibrations | 1598 cm⁻¹ |

| Infrared (IR) Spectroscopy | Symmetric COO⁻ stretching vibrations | 1376-1361 cm⁻¹ |

| Infrared (IR) Spectroscopy | CH₂ stretching vibrations | 2800-2810 cm⁻¹ |

| Infrared (IR) Spectroscopy | CH₂ deformation vibrations | 1337-1320 cm⁻¹ |

| Infrared (IR) Spectroscopy | COO⁻ deformation vibrations | 1280-1350 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-C stretching vibrations | 1062-1033 cm⁻¹ |

| Nuclear Magnetic Resonance (NMR) | Sodium carboxylate chemical shifts | Variable based on solvent |

| Mass Spectrometry | Molecular ion peak [M+Na]⁺ | m/z 269 |

| Mass Spectrometry | Base peak fragmentation | m/z varies |

Comparative Analysis with Alkali Metal Sebacate Derivatives

The alkali metal derivatives of sebacic acid form a series of compounds with systematically varying properties based on the size and electronic characteristics of the metal cation. This comparative analysis examines the structural and molecular differences among lithium, sodium, potassium, rubidium, and cesium sebacate salts.

Molecular Weight and Formula Variations

The alkali metal sebacate series follows the general formula M₂C₁₀H₁₆O₄, where M represents the alkali metal. Dilithium sebacate (C₁₀H₁₆Li₂O₄) possesses the lowest molecular weight at 214.12 g/mol [22] [23], while disodium sebacate exhibits a molecular weight of 246.21 g/mol [1] [2] [3]. The theoretical molecular weights for the heavier alkali metal derivatives would be 278.39 g/mol for dipotassium sebacate, 371.23 g/mol for dirubidium sebacate, and 465.95 g/mol for dicesium sebacate.

Structural Coordination Differences

The coordination behavior of alkali metals with sebacate anions varies significantly across the series. Research on alkali metal carboxylate complexes demonstrates that coordination numbers and geometries change systematically with increasing ionic radius [24] [25]. Lithium typically exhibits tetrahedral coordination with coordination numbers of 4, while larger alkali metals adopt higher coordination numbers with more complex geometries [24].

The average metal-oxygen bond distances increase progressively from lithium to cesium, reflecting the increase in ionic radii. Lithium compounds typically show M-O distances around 1.95-1.98 Å, while sodium compounds exhibit distances of approximately 2.75-2.84 Å [24]. The larger alkali metals demonstrate even greater M-O distances, with rubidium showing distances around 2.93-3.05 Å and cesium exhibiting the longest distances at 3.15-3.35 Å [24].

Crystallographic Considerations

The crystallographic behavior of alkali metal sebacates varies considerably across the series. While disodium sebacate has proven difficult to crystallize in forms suitable for single-crystal X-ray diffraction analysis [13] [14] [15], other alkali metal derivatives may exhibit different crystallization tendencies. The formation of suitable single crystals depends on factors including ionic size, coordination preferences, and packing arrangements.

Research on alkali metal carboxylate complexes indicates that sodium derivatives often present particular challenges for crystallographic analysis, frequently failing to form crystalline products suitable for X-ray crystallography [24] [25]. This observation aligns with the difficulties encountered in determining the crystal structure of disodium sebacate specifically.

Coordination Mode Analysis

Fourier-transform infrared spectroscopy provides valuable insights into the coordination modes adopted by different alkali metal sebacates. Disodium sebacate exhibits ionic interactions between sodium cations and carboxylate anions, as evidenced by the characteristic carboxylate stretching frequencies [13] [14] [15]. This ionic coordination mode contrasts with the more complex coordination geometries observed in compounds of divalent metals like calcium, which display bis-bidentate chelating and bridging configurations [13] [14].

The coordination modes in alkali metal carboxylates generally progress from more ionic character in lithium compounds to increasingly ionic behavior in the heavier alkali metals. This trend reflects the decreasing charge density and polarization effects as the ionic radius increases from lithium to cesium [24] [26].

Comparative Properties Table

The systematic comparison of alkali metal sebacate derivatives reveals clear trends in molecular weights and structural characteristics, though comprehensive crystallographic data remains limited for most members of this series beyond the lithium and sodium derivatives.

| Alkali Metal Salt | Chemical Formula | CAS Number | Molecular Weight (g/mol) | Structural Information |

|---|---|---|---|---|

| Dilithium Sebacate | C₁₀H₁₆Li₂O₄ | 19370-86-6 | 214.12 | Limited data available |

| Disodium Sebacate | C₁₀H₁₆Na₂O₄ | 17265-14-4 | 246.21 | Ionic interaction with carboxyls |

| Dipotassium Sebacate | C₁₀H₁₆K₂O₄ | Not available | 278.39 | Limited crystallographic data |

| Dirubidium Sebacate | C₁₀H₁₆Rb₂O₄ | Not available | 371.23 | Limited crystallographic data |

| Dicesium Sebacate | C₁₀H₁₆Cs₂O₄ | Not available | 465.95 | Limited crystallographic data |

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 515 of 627 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 112 of 627 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Decanedioic acid, sodium salt (1:2): ACTIVE

Dates

2: Mingrone G, Greco AV, Castagneto M, De Gaetano A, Tataranni PA, Raguso C. Kinetics and thermogenesis of medium-chain monocarboxylic and dicarboxylic acids in man: sebacate and medium-chain triglycerides. JPEN J Parenter Enteral Nutr. 1993 May-Jun;17(3):257-64. PubMed PMID: 8505832.

3: Bertuzzi A, Finotti E, Mingrone G, Greco AV. Sebacic acid binding to human plasma albumin. Biochem Pharmacol. 1993 Feb 9;45(3):697-702. PubMed PMID: 8442769.

4: Greco AV, Mingrone G, Raguso C, Tataranni A, Finotti E, Tacchino RM, Capristo E, De Gaetano A, Castagneto M. Metabolic effects and disposition of sebacate, an alternate dicarboxylic fuel substrate. Ann Nutr Metab. 1992;36(1):1-11. PubMed PMID: 1590667.

5: Tataranni PA, Mingrone G, De Gaetano A, Raguso C, Greco AV. Tracer study of metabolism and tissue distribution of sebacic acid in rats. Ann Nutr Metab. 1992;36(5-6):296-303. PubMed PMID: 1492757.

6: Mingrone G, Greco AV, Bertuzzi A, Arcieri-Mastromattei E, Tacchino RM, Marino F, Finotti E, Castagneto M. Tissue uptake and oxidation of disodium sebacate in man. JPEN J Parenter Enteral Nutr. 1991 Jul-Aug;15(4):454-9. PubMed PMID: 1910110.

7: Greco AV, Mingrone G, Arcieri Mastromattei E, Finotti E, Castagneto M. Toxicity of disodium sebacate. Drugs Exp Clin Res. 1990;16(10):531-6. PubMed PMID: 2100736.